![molecular formula C7H5ClIN3S B13009942 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and yield. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed to achieve large-scale production .
化学反应分析
Types of Reactions
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the triazine ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and methyl iodide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.
科学研究应用
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2.
Cancer Research: It is also investigated for its potential anticancer properties, particularly as an inhibitor of various kinases involved in cell proliferation and survival.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
作用机制
The mechanism of action of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting this pathway, the compound can exert anticancer and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo structure but differs in the position of the triazine ring and the presence of a pyrimidine ring.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized and studied for their biological activities.
Uniqueness
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which contribute to its distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
属性
分子式 |
C7H5ClIN3S |
|---|---|
分子量 |
325.56 g/mol |
IUPAC 名称 |
4-chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5ClIN3S/c1-13-7-10-6(8)4-2-3-5(9)12(4)11-7/h2-3H,1H3 |
InChI 键 |
ZMPYOMRCLRLNMH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN2C(=CC=C2I)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
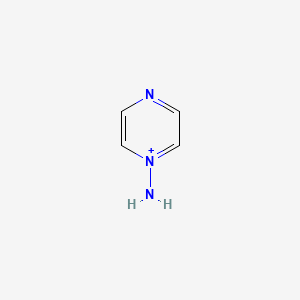
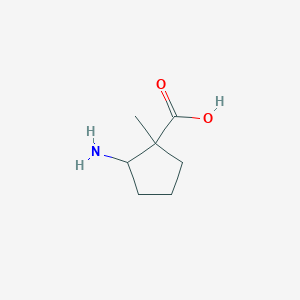
![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
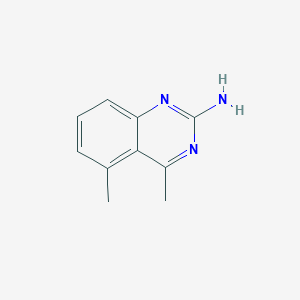
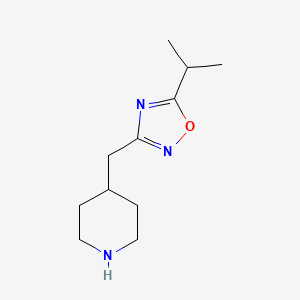
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
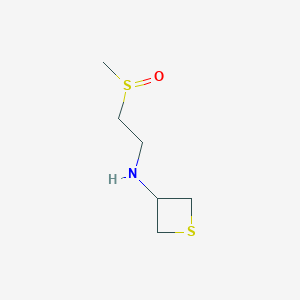

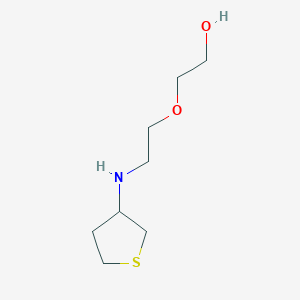
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
